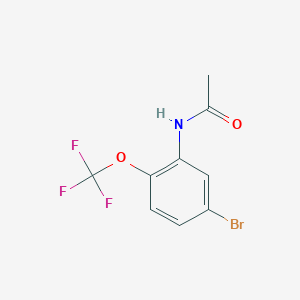

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Overview

Description

“N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” is an organic compound . It is a derivative of acetamide, which is an amide derived from acetic acid .

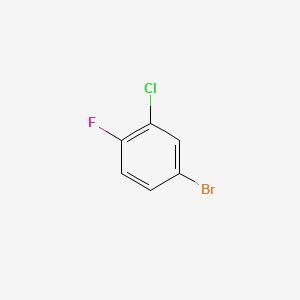

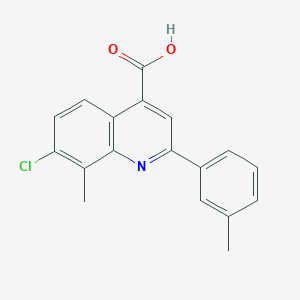

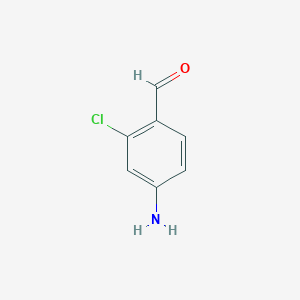

Molecular Structure Analysis

The molecular structure of “N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” is complex. It includes a bromine atom, a trifluoromethoxy group, and an acetamide group attached to a phenyl ring .Scientific Research Applications

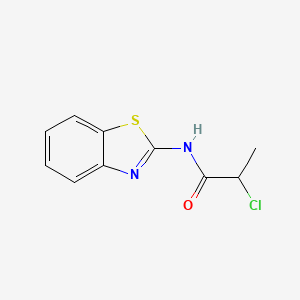

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of electron-withdrawing substituents like trifluoromethoxy groups can increase the acidity of the molecule, which in turn may enhance its antimicrobial properties. It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

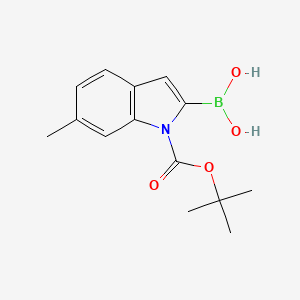

Boron Neutron Capture Therapy (BNCT)

Arylboronic acids, which are structurally related to N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide , have applications in BNCT. This is a binary cancer treatment that targets tumors at the cellular level using boron-containing compounds that can capture neutrons and undergo fission reactions .

Positron Emission Tomography (PET)

Compounds like N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide can be used in PET imaging. The incorporation of boron or fluorine atoms allows for the tracking of biological processes using radioactive isotopes .

Drug Development

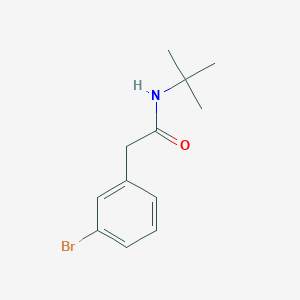

The structural features of this compound, such as the acetamide group, make it a candidate for drug development. Its ability to interact with various biological targets can be leveraged to design new medications, particularly as an antibacterial agent .

Organic Synthesis

As a building block in organic chemistry, N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide can be used to synthesize a wide range of organic compounds. Its reactive sites allow for various chemical transformations, making it a versatile reagent .

Sensor and Receptor Chemistry

The compound’s unique structure enables it to act as a sensor or receptor in chemical detection systems. Its sensitivity to changes in its environment can be used to detect the presence of specific molecules or ions .

Polymer Chemistry

In the field of polymers, this compound can be used to introduce specific functionalities into polymer chains. This can alter the physical and chemical properties of the polymers, such as their thermal stability and solubility .

Nanoparticle Functionalization

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide: can be used to functionalize the surface of nanoparticles. This can improve the interaction of nanoparticles with biological systems, increasing their potential for use in medical applications .

Future Directions

The future research directions for “N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential use in medical or pharmaceutical applications .

properties

IUPAC Name |

N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKZGGNYYLEERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394062 | |

| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide | |

CAS RN |

392726-69-1 | |

| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.